molecular formula C8H12O3 B2627087 Methyl 2,2-dimethyl-2,5-dihydrofuran-3-carboxylate CAS No. 2031269-42-6

Methyl 2,2-dimethyl-2,5-dihydrofuran-3-carboxylate

Cat. No.: B2627087
CAS No.: 2031269-42-6
M. Wt: 156.181
InChI Key: CPSPBOVDLCRBKP-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethyl-2,5-dihydrofuran-3-carboxylate (CID: 125424313) is a heterocyclic compound with the molecular formula C₈H₁₂O₃. Its structure features a 2,5-dihydrofuran ring substituted with two methyl groups at the 2-position and a methyl ester moiety at the 3-position. Key identifiers include:

  • SMILES: CC1(C(=CCO1)C(=O)OC)C
  • InChIKey: CPSPBOVDLCRBKP-UHFFFAOYSA-N
  • Molecular Weight: 156.18 g/mol

The compound’s predicted collision cross-section and isotopic ion peaks have been reported, but experimental data on physical properties (e.g., boiling point, density) and synthetic applications remain scarce . It is commercially available as a building block for organic synthesis, with pricing tiers reflecting its use in specialized research (e.g., 50 mg for €717.00) .

Properties

IUPAC Name

methyl 5,5-dimethyl-2H-furan-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-8(2)6(4-5-11-8)7(9)10-3/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSPBOVDLCRBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=CCO1)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031269-42-6
Record name methyl 2,2-dimethyl-2,5-dihydrofuran-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,2-dimethyl-2,5-dihydrofuran-3-carboxylate can be achieved through several methods. One common approach involves the reaction of α-chloro ketones with malonic acid dinitrile in the presence of sodium ethoxide. This reaction yields ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate, which can be further modified to obtain the desired compound .

Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form the furan ring . These reactions typically require specific conditions such as the presence of a base (e.g., triethylamine) and a catalyst (e.g., p-toluenesulfonic acid).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethyl-2,5-dihydrofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: The furan ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound.

Scientific Research Applications

Chemistry

Methyl 2,2-dimethyl-2,5-dihydrofuran-3-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in:

  • Synthesis of Heterocyclic Compounds : The compound's structure allows it to participate in reactions that yield other heterocycles.
  • Fine Chemicals Production : It is used in the synthesis of fine chemicals and pharmaceuticals due to its unique reactivity.

Biology

The compound's derivatives are studied for their potential biological activities:

  • Antimicrobial Properties : Research indicates that derivatives exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HL-60 (promyelocytic leukemia) and A549 (lung cancer) cells.

Medicine

Research into this compound explores potential therapeutic applications:

  • Enzyme Inhibitors : Its derivatives are investigated for their ability to inhibit specific enzymes involved in disease pathways.
  • Drug Candidates : The compound shows promise as a lead structure for developing new drugs targeting various diseases.

Case Studies and Research Findings

  • Study on Cancer Cell Lines :
    • In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines by inducing apoptosis. A concentration-dependent relationship was observed between the dosage and cytotoxic effects on HL-60 and A549 cells.
  • Antimicrobial Activity Assessment :
    • Tests evaluated the antimicrobial efficacy of derivatives against common pathogens. Results indicated notable inhibition zones against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of methyl 2,2-dimethyl-2,5-dihydrofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Electronic and Steric Effects

  • In contrast, the dimethoxy groups in C₈H₁₂O₅ introduce additional oxygen atoms, enhancing polarity and hydrogen-bonding capacity (5 vs. 3 acceptors) . This may increase solubility in polar solvents but reduce membrane permeability compared to the target compound.
  • The tetraphenyl and dibromo substituents in C₂₈H₂₀Br₂O create significant steric hindrance and electron-withdrawing effects, rendering the compound less reactive toward electrophilic substitution compared to the methyl- and methoxy-substituted analogs .

Physicochemical Properties

  • The higher topological polar surface area (54 Ų) of C₈H₁₂O₅ suggests reduced bioavailability compared to the target compound, though experimental validation is lacking .
  • The density (1.175 g/mL) and boiling point (127–131°C at 18 Torr) of C₈H₁₂O₅ highlight its relatively low volatility, which may influence purification strategies in synthesis .

Biological Activity

Methyl 2,2-dimethyl-2,5-dihydrofuran-3-carboxylate is a compound that has garnered interest in various fields of biological research, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent studies and findings.

Chemical Structure and Properties

This compound is characterized by its unique furan ring structure with specific methyl substitutions. This structural configuration contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing signal transduction pathways.
  • Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of mitochondrial membrane potential .

Anticancer Properties

Research indicates that derivatives of furan compounds, including this compound, exhibit promising anticancer activity. For instance:

  • Cell Proliferation Inhibition : Studies have demonstrated that certain furan derivatives can significantly reduce cell proliferation in various cancer cell lines. For example, compounds similar to this compound have shown cytotoxic effects against A431 (squamous carcinoma), A549 (lung cancer), and PC-3 (prostate cancer) cells .
Cell LineGI50 Value (µM)
A4310.16
A5492.5
PC-33.0 - 7.9

This table highlights the potency of these compounds against different cancer cell lines.

Mechanism of Induced Apoptosis

The apoptosis induced by these compounds is often linked to:

  • Caspase Activation : Increased caspase-3 activity has been observed in treated cells, indicating the initiation of the apoptotic pathway.
  • Bax/Bcl-2 Ratio Alteration : An upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2 were noted in studies involving similar compounds .
  • ROS Generation : The increase in intracellular ROS levels leads to mitochondrial dysfunction and promotes apoptosis.

Antimicrobial Activity

In addition to anticancer properties, some studies have suggested that furan derivatives possess antimicrobial activity. This includes inhibition of bacterial growth and potential applications in treating infections .

Case Studies

  • Study on HL-60 Cells : In a study focusing on promyelocytic leukemia HL-60 cells, a derivative similar to this compound was shown to induce apoptosis through caspase activation and mitochondrial membrane potential disruption . The compound demonstrated a concentration-dependent effect on cell survival and apoptosis induction.
  • FASN Inhibition : Another study highlighted the role of related compounds as fatty acid synthase (FASN) inhibitors, showing potential therapeutic effects in various cancer models by impairing mitochondrial function and increasing oxidative stress .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing Methyl 2,2-dimethyl-2,5-dihydrofuran-3-carboxylate?

Answer:
A one-pot synthesis strategy is widely used, involving cyclization of α-diazocarbonyl compounds with primary amines. For example, ethyl 5-butoxy-2-methyl-4,5-dihydrofuran-3-carboxylate derivatives are synthesized via in situ formation of dihydrofurans followed by amine reactions . Alternative routes include acid-catalyzed esterification of dihydrofuran intermediates, as seen in the preparation of structurally analogous esters (e.g., methyl 2,5-dihydro-2-oxo-3-furancarboxylate) . Optimization of reaction conditions (e.g., solvent, temperature) is critical for yield improvement.

Basic: How is the structural integrity of this compound confirmed experimentally?

Answer:
X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, related dihydrofuran derivatives (e.g., 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran) have been resolved using single-crystal diffraction, revealing bond angles and dihedral angles critical for stability . Complementary techniques include:

  • NMR spectroscopy : Analysis of 1H^1H and 13C^{13}C chemical shifts to identify substituent effects.
  • Mass spectrometry : Validation of molecular weight and fragmentation patterns .

Basic: How do substituents influence the reactivity of dihydrofuran derivatives like this compound?

Answer:
Electron-donating groups (e.g., methoxy) at the 2-position enhance ring stability by reducing electron-deficient character, while bulky substituents (e.g., dimethyl groups) increase steric hindrance, affecting regioselectivity in subsequent reactions . For example, antimicrobial activity in analogs correlates with substituent polarity and spatial arrangement .

Advanced: What mechanistic insights exist for the one-pot synthesis of dihydrofuran derivatives?

Answer:
The mechanism involves tandem [3+2] cycloaddition and subsequent oxidation. In ethyl 5-butoxy-2-methyl-4,5-dihydrofuran-3-carboxylate synthesis, diazo intermediates undergo nucleophilic attack by amines, followed by ring closure and elimination of small molecules (e.g., N2\text{N}_2) . Computational studies (e.g., DFT) can model transition states to predict regioselectivity .

Advanced: How can computational modeling guide the design of dihydrofuran-based compounds?

Answer:
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and non-covalent interactions (e.g., Br⋯Br contacts in crystal packing) . For example, studies on ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate used DFT to validate hydrogen-bonding networks and charge distribution .

Advanced: How can researchers resolve contradictions in reported synthesis yields for dihydrofuran derivatives?

Answer:
Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, catalyst loading). Systematic optimization studies (e.g., Design of Experiments, DoE) can identify critical parameters. For instance, solvent-free grinding methods in thiosulfonate synthesis improved yields by minimizing side reactions . Cross-validation with spectroscopic data (e.g., 1H^1H-NMR integration) ensures reproducibility .

Advanced: What methodologies are used to evaluate the bioactivity of dihydrofuran derivatives?

Answer:

  • Antimicrobial assays : Disk diffusion or microbroth dilution against bacterial/fungal strains (e.g., Candida albicans) .
  • Docking studies : Molecular docking into target enzymes (e.g., fungal cytochrome P450) to predict binding affinity .
  • ADMET profiling : Computational prediction of pharmacokinetic properties (e.g., LogP, PSA) .

Advanced: How does the stability of this compound vary under different storage conditions?

Answer:
The compound is sensitive to light and moisture. Storage at 2–8°C in anhydrous environments (e.g., desiccator) minimizes hydrolysis of the ester group. Stability studies using accelerated degradation (e.g., 40°C/75% RH) coupled with HPLC monitoring can quantify degradation products .

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